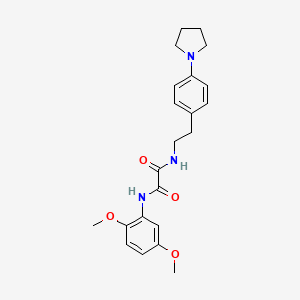

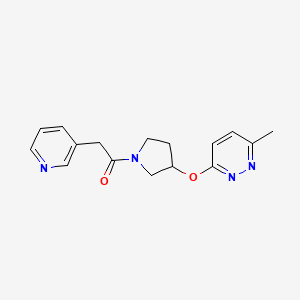

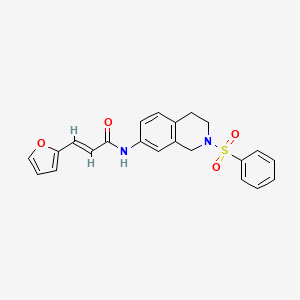

N1-(2,5-dimethoxyphenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2,5-dimethoxyphenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide, commonly known as DOPO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DOPO is a derivative of the phenethylamine family and belongs to the class of designer drugs. It has unique chemical properties that make it suitable for use in various applications.

Scientific Research Applications

Catalytic Applications

Cu/Oxalic Diamide-Catalyzed Reactions

The compound N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide, a related derivative, has shown effectiveness as a ligand in copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes. This process facilitates the formation of internal alkynes, indicating potential applications in catalytic synthesis and organic transformations (Ying Chen et al., 2023).

Supramolecular Chemistry

Hydrogen-Bonded Supramolecular Networks

N,N'-bis(4-pyridylmethyl)oxalamide demonstrates the ability to form extended supramolecular networks through hydrogen bonding. Such structures have implications in the design of molecular architectures and materials science, suggesting potential applications of similar compounds in these areas (Gene-Hsiang Lee, 2010).

Polymer Chemistry

Conducting Polymers

Derivatized bis(pyrrol-2-yl) arylenes, including compounds with similar structural motifs, have been synthesized and their electrochemical polymerization explored. These materials, which show stable electrical conductivity, highlight the potential use of the compound in the development of conducting polymers for electronic applications (G. Sotzing et al., 1996).

Organic Synthesis

Transesterification Catalysts

The transesterification of dimethyl oxalate with phenol, facilitated by certain catalysts, indicates the relevance of related oxalamide compounds in catalyzing ester exchange reactions. This suggests potential applications in chemical synthesis and the production of esters (Xinbin Ma et al., 2003).

Novel Synthetic Pathways

Synthesis of Di- and Mono-Oxalamides

A novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from specific precursors showcases the versatility of related compounds in organic synthesis. This method highlights the potential for creating diverse chemical entities for various applications (V. Mamedov et al., 2016).

properties

IUPAC Name |

N'-(2,5-dimethoxyphenyl)-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O4/c1-28-18-9-10-20(29-2)19(15-18)24-22(27)21(26)23-12-11-16-5-7-17(8-6-16)25-13-3-4-14-25/h5-10,15H,3-4,11-14H2,1-2H3,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIKAQXVOFLXBCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCC2=CC=C(C=C2)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2,5-dimethoxyphenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

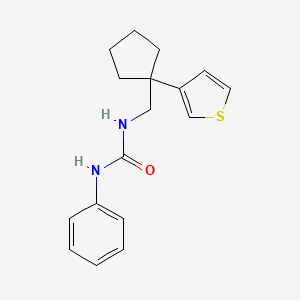

![(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2739341.png)

![3-chloro-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropanamide](/img/structure/B2739342.png)

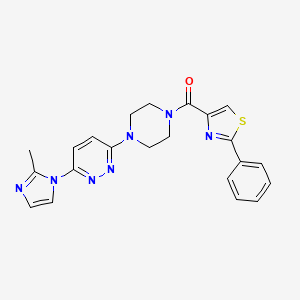

![8-(4-Ethoxyphenyl)-1-methyl-5-propylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2739346.png)

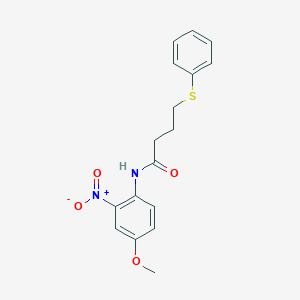

![3-[(4-Chlorophenyl)methyl]-7-[(4-nitrophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2739351.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{4-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2739359.png)

![2-chloro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2739362.png)